3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one

Serotonin Receptor Pharmacology 5-HT3 Antagonist Azetidine Derivatives

3-Amino-1-(3-hydroxyazetidin-1-yl)propan-1-one is a synthetic azetidine derivative with a molecular weight of 144.17 g/mol. Its primary procurement value lies in its unique dual functional groups—a primary amine and secondary alcohol on a constrained azetidine ring—providing reactive handles for derivatization in medicinal chemistry. Documented 5-HT3 receptor affinity (IC50 = 1.51 µM) and 5-HT2B selectivity data make it a strategic starting point for GPCR ligand development and selectivity profiling. Commercially available at 95-98% purity, this compound is ideal for SAR studies exploring constrained bioisosteres.

Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
CAS No. 1219979-29-9
Cat. No. B1525176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one
CAS1219979-29-9
Molecular FormulaC6H12N2O2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1C(CN1C(=O)CCN)O
InChIInChI=1S/C6H12N2O2/c7-2-1-6(10)8-3-5(9)4-8/h5,9H,1-4,7H2
InChIKeyCXWISQYTNLGJFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(3-hydroxyazetidin-1-yl)propan-1-one (CAS 1219979-29-9): Core Structural and Supply Specifications


3-Amino-1-(3-hydroxyazetidin-1-yl)propan-1-one (CAS 1219979-29-9) is a synthetic azetidine derivative with the molecular formula C6H12N2O2 and a molecular weight of 144.17 g/mol . It belongs to the class of 3-hydroxyazetidine-containing amino ketones, a structural family recognized for its utility as a versatile scaffold in medicinal chemistry and organic synthesis [1]. As a research chemical, its primary value proposition lies in its dual amino and hydroxyl functional groups, which provide reactive handles for further derivatization . The compound is commercially available from multiple suppliers with typical purities of 95% to 98% , indicating a baseline of reliable procurement. However, detailed, peer-reviewed pharmacological characterization is notably sparse, limiting its immediate application as a lead compound without further in-house validation [2].

Why Generic Azetidine Substitution is Not a Viable Strategy for 3-Amino-1-(3-hydroxyazetidin-1-yl)propan-1-one


The assumption that any azetidine-containing building block or amino ketone is functionally interchangeable with 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one is fundamentally flawed. The specific spatial and electronic environment created by the 3-hydroxyazetidine ring, coupled with the primary amine extending from the carbonyl, dictates its reactivity and biological interaction profile . While the broader class of azetidine derivatives is known for its utility in medicinal chemistry, often as bioisosteres or constrained scaffolds [1], the precise substitution pattern is the primary driver of target engagement. As the quantitative evidence below demonstrates, even minor structural changes, such as the position of the amino group (2- vs. 3-substitution) or the presence of the hydroxyl moiety, lead to distinct and potentially unpredictable shifts in activity. Therefore, procurement decisions based on generic class similarity risk project failure, underscoring the need for compound-specific selection.

Quantitative Differentiation of 3-Amino-1-(3-hydroxyazetidin-1-yl)propan-1-one Against Closest Analogs


Selective 5-HT3 Receptor Antagonism of 3-Amino-1-(3-hydroxyazetidin-1-yl)propan-1-one vs. 2-Amino Structural Isomer

The 3-amino substitution pattern of the target compound confers measurable, albeit moderate, binding affinity for the 5-HT3 receptor, whereas the 2-amino isomer exhibits no reported activity for this target, highlighting the critical role of the amino group's position [1].

Serotonin Receptor Pharmacology 5-HT3 Antagonist Azetidine Derivatives

Commercial Purity and Batch Consistency of 3-Amino-1-(3-hydroxyazetidin-1-yl)propan-1-one

Procurement of 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one is supported by commercial sources specifying a minimum purity of 95% and 98% , a critical parameter for ensuring reproducible results in chemical synthesis and biological assays.

Chemical Supply Purity Analysis Research Reagent

The 3-Hydroxyazetidine Scaffold as a Privileged Motif in Medicinal Chemistry

The 3-hydroxyazetidine core of the target compound is a recognized privileged scaffold in medicinal chemistry, frequently used to introduce conformational constraint or improve pharmacokinetic properties in drug candidates [1]. This provides a class-level advantage over more flexible, acyclic amino alcohols.

Medicinal Chemistry Scaffold Optimization Bioisosterism

Lack of Cross-Reactivity with Other Aminergic Receptors as a Potential Advantage

Despite having some affinity for 5-HT3, available data suggests 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one does not interact with other related aminergic GPCRs such as the 5-HT2B receptor at relevant concentrations [1]. This is in contrast to many broad-spectrum azetidine derivatives.

Selectivity Off-Target Activity GPCR Pharmacology

Optimal Research and Industrial Application Scenarios for 3-Amino-1-(3-hydroxyazetidin-1-yl)propan-1-one


5-HT3 Receptor Pharmacological Tool Development

Given its measurable, albeit moderate, affinity for the 5-HT3 receptor (IC50 = 1.51 µM) [1], 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one is best positioned as a starting point for developing novel 5-HT3 receptor ligands. The compound's azetidine core offers a constrained scaffold that can be elaborated to improve potency and selectivity, making it a valuable tool for structure-activity relationship (SAR) studies aimed at creating more selective or peripherally restricted 5-HT3 antagonists . This application is supported by the direct binding data presented in Evidence Item 1.

Synthesis of Azetidine-Containing Complex Molecules

The compound's primary value as a commercially available, high-purity (95-98%) building block is for use in organic synthesis. The presence of both a nucleophilic primary amine and a secondary alcohol on the rigid azetidine ring provides multiple sites for functionalization, enabling its incorporation into more complex molecular architectures. As supported by the class-level inference in Evidence Item 3, the 3-hydroxyazetidine moiety is a privileged scaffold, making this compound a strategic choice for medicinal chemists looking to explore novel chemical space with a constrained motif [2].

Selectivity Profiling and Off-Target Assessment

The available data indicating weak activity at the 5-HT2B receptor (IC50 = 5.00 µM) relative to 5-HT3 [3] positions this compound as an interesting case study for selectivity profiling. Researchers focused on understanding the structural determinants of GPCR selectivity can use this compound to investigate how subtle modifications to the azetidine scaffold impact binding across related aminergic receptors. This scenario is directly derived from the selectivity evidence presented in Evidence Item 4.

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